Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate

Building block Physicochemical property Synthetic intermediate

Quinoline SAR campaigns frequently stall when building blocks lack orthogonal reactive handles, forcing linear synthetic routes and compromising analog throughput. Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate resolves this bottleneck with three chemically distinct functionalization sites: • C-8 bromine: Robust Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig); remains intact during SNAr at C-4, enabling sequential build-couple strategies. • C-4 chlorine: Activated by the electron-withdrawing quinoline nitrogen and C-3 ester for selective nucleophilic aromatic substitution with amines, alkoxides, or thiols. • C-3 ethyl ester: Hydrolyzable carboxylate anchor for amide coupling, acid formation, or further derivatization. Supplied at 98% purity-suitable for direct parallel synthesis without column pre-purification, ensuring reliable SAR interpretation across analog libraries.

Molecular Formula C12H8BrCl2NO2
Molecular Weight 349 g/mol
CAS No. 1518847-77-2
Cat. No. B1457504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
CAS1518847-77-2
Molecular FormulaC12H8BrCl2NO2
Molecular Weight349 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)Cl)Cl
InChIInChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(14)9(11)10(6)15/h3-5H,2H2,1H3
InChIKeyVVWUCRZMBXEEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate: Compound Class & Procurement


Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate is a trihalogenated quinoline-3-carboxylate ester bearing bromine at C-8 and chlorine atoms at C-4 and C-5. It belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and antiproliferative leads [1]. The compound serves as a dense functional-handle intermediate, where the C-8 bromine enables cross-coupling reactions, the C-4 chlorine is susceptible to nucleophilic aromatic substitution, and the C-3 ethyl ester provides a modifiable carboxylate anchor [2]. Its molecular formula is C12H8BrCl2NO2 (MW 349.01 g/mol), and it is commercially available at 98% purity .

Trihalogenated quinoline-3-carboxylate building block with dense functional handles
C-8 bromine for Pd-catalyzed cross-coupling; distinct isotopic pattern for LCMS tracking
C-4 chlorine activated toward nucleophilic aromatic substitution
C-3 ethyl ester as modifiable carboxylate anchor for further derivatization

Generic Substitution Failure: Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate


Quinoline-3-carboxylate analogs cannot be freely interchanged because the exact halogen substitution pattern dictates both the electronic landscape of the heterocycle and the available synthetic vectors. Removing the C-8 bromine eliminates the primary cross-coupling site, while altering the chloro-substitution regioisomerism shifts the electron density, LogP, and steric accessibility at the C-3 ester [1]. Even changing the ester from ethyl to methyl modifies the compound's lipophilicity and crystallization behavior, complicating downstream chemistry. The quantitative evidence below demonstrates that minor structural perturbations produce measurable differences in physicochemical properties, which directly affect reaction design, purification logistics, and final product profiles [2].

Removing C-8 bromine eliminates the primary cross-coupling site and distinctive isotope tracking, complicating reaction monitoring.
Altering chloro-regioisomerism (e.g., 4,6-dichloro) shifts electron density, LogP, and steric accessibility, affecting SNAr regioselectivity.
Ester chain length changes (e.g., ethyl to methyl) modify lipophilicity and crystallization behavior, complicating downstream purification.

Differentiation Evidence: Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate vs. Analogs


Molecular Weight & Heavy Atom vs. Non-Brominated Analog

The target compound possesses a bromine atom at the C-8 position, absent in ethyl 4,5-dichloroquinoline-3-carboxylate (CAS 2177264-01-4). This substitution increases the molecular weight by 78.9 g/mol and adds one heavy atom . The higher mass alters chromatographic retention and facilitates LCMS tracking of reaction progress via the distinctive bromine isotope pattern .

Mol. Weight & Heavy Atom
Reported
349.01 g/mol
+78.9 g/mol vs non-brominated analog; distinct Br isotope pattern supports LCMS tracking.
Computed from molecular formula; vendor-certified MW data.
Building block Physicochemical property Synthetic intermediate

Purity Advantage Over Generic Suppliers

The target compound is available at a certified purity of 98% from Leyan, whereas the non-brominated comparator (CAS 2177264-01-4) is typically supplied at 95% purity from vendors such as Bidepharm and AKSci . The 3-percentage-point purity difference reduces the burden of unidentified impurities in reaction screening and eliminates the need for pre-use purification in most parallel chemistry workflows .

Purity Specification
Head-to-head
98% (Target) vs 95% (Analog)
Reduces pre-purification needs in parallel library synthesis; fewer impurity unknowns.
Vendor-reported purity; HPLC-validated batch certificates.
Procurement Purity Quality control

Regioisomeric Halogen Pattern: 4,5- vs. 4,6-Dichloro

The 4,5-dichloro substitution pattern in the target compound positions both chlorine atoms on the same face of the quinoline ring, creating a contiguous electron-deficient region. In contrast, the 4,6-dichloro isomer (e.g., ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate) distributes the chlorines across two rings, altering the electronic profile and regioselectivity of nucleophilic aromatic substitution . The C-5 chloro substituent also introduces steric crowding adjacent to the C-4 position, which can influence the outcome of Pd-catalyzed couplings at C-8 [1].

Regioisomer Pattern
Class-level
4,5-dichloro (contiguous) vs 4,6-dichloro (distributed)
Contiguous halogen placement may alter electronic landscape and sequential substitution regioselectivity.
Qualitative SAR inference; limited quantitative reactivity data available.
Regioisomer Electronic effect Synthetic strategy

Application Scenarios for Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate


Suzuki-Miyaura Diversification at C-8

The C-8 bromine serves as a robust handle for Pd-catalyzed cross-coupling with aryl, heteroaryl, and vinyl boronic acids. The C-4 and C-5 chloro substituents remain intact under standard Suzuki conditions, enabling sequential orthogonal functionalization. This scenario is directly supported by the bromo-substituted quinoline patent teachings, which highlight C-8 bromo quinolines as intermediates for HCV protease inhibitor libraries [1].

C-4 Nucleophilic Substitution with C-8 Bromine Retention

The C-4 chlorine, activated by the electron-withdrawing quinoline nitrogen and the C-3 ester, can be displaced by amines, alkoxides, or thiols. Because the C-8 bromine is less activated toward SNAr, it remains available for subsequent coupling, enabling a build-couple sequence. This reactivity pattern derives from the contiguous 4,5-dichloro electronic environment [2].

Parallel Library Synthesis with High Purity

At 98% purity, the compound meets the threshold for direct use in parallel synthesis without column chromatography pre-purification. This is especially valuable in medium-throughput medicinal chemistry campaigns where dozens of analogs are prepared from a single building block and impurity carry-through can confound SAR interpretation .

Application
Selection Property
Validation Focus
Suzuki-Miyaura diversification
C-8 bromine cross-coupling handle
Orthogonal functionalization; C-4/C-5 chloro substituents remain intact under standard conditions
C-4 nucleophilic substitution
C-4 chlorine activated by quinoline N and ester
C-8 bromine retains availability for subsequent coupling; build-couple sequence feasibility
Parallel library synthesis
Certified high purity
Direct use without pre-purification; impurity carry-through risk reduction for SAR interpretation
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